(1S,2S)-2-methylcyclohexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

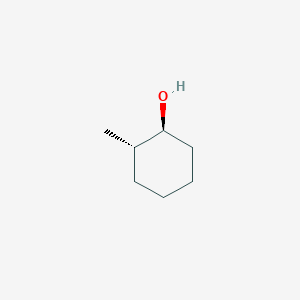

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVWOBYBJYUSMF-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7443-52-9, 19043-02-8 | |

| Record name | trans-2-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-Methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of (1S,2S)-2-methylcyclohexan-1-ol

This technical guide provides an in-depth overview of the physical properties of (1S,2S)-2-methylcyclohexan-1-ol, a chiral organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data, presents it in a structured format, and outlines the experimental methodologies for their determination.

Chemical Identity and Structure

This compound is a stereoisomer of 2-methylcyclohexanol. Its structure consists of a cyclohexane ring substituted with a hydroxyl group and a methyl group. The "(1S,2S)" designation specifies the absolute configuration at the two stereocenters, indicating a trans relationship between the methyl and hydroxyl groups.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H14O[1] |

| Molecular Weight | 114.19 g/mol [1] |

| CAS Number | 19043-02-8[1] |

| SMILES | C[C@H]1CCCC[C@@H]1O[1] |

| InChIKey | NDVWOBYBJYUSMF-BQBZGAKWSA-N[1] |

Tabulated Physical Properties

The following tables summarize the key physical properties of 2-methylcyclohexan-1-ol. Data for the specific (1S,2S) isomer is limited, so data for mixtures of isomers are also provided for context and comparison.

Table 1: Boiling and Melting Points

| Property | This compound | Mixture of Isomers |

| Boiling Point | Not available | 163-166 °C[2][3], 171-173 °C[2][4] |

| Melting Point | Not available | -49.9 °C[4], -38.0°C[3] |

Table 2: Density and Refractive Index

| Property | This compound | Mixture of Isomers |

| Density | Not available | 0.92 g/mL at 20°C[4], 0.93 g/mL at 25°C[2] |

| Refractive Index (n20/D) | Not available | 1.462[2][5] |

Table 3: Optical Properties

| Property | This compound |

| Specific Rotation ([\alpha]D) | Data not readily available |

Table 4: Solubility

| Property | 2-methylcyclohexan-1-ol (isomer mixture) |

| Solubility in Water | Slightly soluble[4] |

Experimental Protocols

The determination of the physical properties of this compound follows standard organic chemistry laboratory procedures.

Determination of Boiling Point

The boiling point is determined by distillation. A sample of the compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small sample sizes, micro-boiling point determination methods can be employed.

Determination of Melting Point

For low-melting solids, a cryostat is used. The sample is cooled until it solidifies, and then slowly warmed. The temperature range over which the solid melts is recorded as the melting point.

Determination of Density

The density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

Determination of Refractive Index

A refractometer is used to measure the refractive index of the liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Determination of Specific Rotation

The specific rotation, a key property for chiral molecules, is measured using a polarimeter.[6] A solution of the compound with a known concentration is placed in a sample tube of a specific length.[7] Plane-polarized light is passed through the sample, and the angle of rotation of the light is measured.[6][8] The specific rotation is then calculated using the formula:

[α] = α / (l * c)

where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length in decimeters

Visualizations

Experimental Workflow for Specific Rotation

Caption: Workflow for Determining Specific Rotation.

Stereoisomers of 2-Methylcyclohexanol

Caption: Stereoisomeric Relationships of 2-Methylcyclohexanol.

References

- 1. This compound | C7H14O | CID 642632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylcyclohexanol, mixture of cis and trans 99 583-59-5 [sigmaaldrich.com]

- 3. 2-Methylcyclohexanol, 99%, mixture of cis and trans 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 2-methylcyclohexanol [stenutz.eu]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

(1S,2S)-2-methylcyclohexan-1-ol stereochemistry and chirality

An In-depth Technical Guide on the Stereochemistry and Chirality of (1S,2S)-2-methylcyclohexan-1-ol

Abstract

This compound is a chiral organic compound featuring a substituted cyclohexane ring. Its stereochemical properties are of significant interest in asymmetric synthesis and drug development due to the presence of two stereocenters, giving rise to multiple stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry, chirality, conformational analysis, and methods for the synthesis and characterization of this compound.

Stereochemistry and Molecular Structure

2-methylcyclohexan-1-ol possesses two chiral centers at carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the methyl group. This results in the existence of 2² = 4 possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. The relative orientation of the hydroxyl and methyl groups defines them as either cis or trans diastereomers.

-

Trans Isomers: The substituents are on opposite sides of the cyclohexane ring. The enantiomeric pair is this compound and (1R,2R)-2-methylcyclohexan-1-ol.

-

Cis Isomers: The substituents are on the same side of the ring. This enantiomeric pair consists of (1R,2S)-2-methylcyclohexan-1-ol and (1S,2R)-2-methylcyclohexan-1-ol.[1]

The (1S,2S) isomer is, therefore, a trans diastereomer.

Conformational Analysis

In its most stable chair conformation, the bulky substituents of a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. For trans-2-methylcyclohexan-1-ol, the most stable conformation is the diequatorial conformer, where both the hydroxyl and methyl groups reside in equatorial positions.

Chirality and Optical Activity

The this compound molecule lacks a plane of symmetry and is non-superimposable on its mirror image, (1R,2R)-2-methylcyclohexan-1-ol. This makes it a chiral molecule. As a consequence of its chirality, a pure sample of this compound is optically active, meaning it will rotate the plane of plane-polarized light.[2] Its enantiomer, (1R,2R)-2-methylcyclohexan-1-ol, will rotate plane-polarized light to an equal magnitude but in the opposite direction. A 50:50 mixture of these two enantiomers, known as a racemic mixture, is optically inactive.[2]

Data Presentation

| Property | trans-2-methylcyclohexan-1-ol (racemate) | cis-2-methylcyclohexan-1-ol (racemate) | Notes |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O | Applies to all stereoisomers. |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol | Applies to all stereoisomers. |

| ¹H NMR Shift (C1-H) | ~3.05 ppm | ~3.75 ppm | The chemical shift of the proton attached to the hydroxyl-bearing carbon is distinct for the diastereomers, allowing for determination of the cis/trans ratio in a mixture. The signal for the trans isomer is upfield compared to the cis isomer.[3][4] |

| Specific Rotation ([α]) | 0° (as a racemate) | 0° (as a racemate) | The specific rotation for enantiomerically pure this compound is not consistently reported in public literature. Enantiomerically pure samples will exhibit non-zero values. |

Experimental Protocols

Enantioselective Synthesis of this compound

The primary route to chiral 2-methylcyclohexan-1-ol is the enantioselective reduction of the prochiral ketone, 2-methylcyclohexanone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.[5][6] To obtain the (1S,2S) product, the (R)-CBS catalyst is used.

Protocol: (R)-CBS Catalyzed Reduction of 2-Methylcyclohexanone

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is cooled to room temperature under a stream of dry nitrogen.

-

Catalyst Addition: The flask is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -30 °C.

-

Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 equivalents) is added dropwise to the catalyst solution while maintaining the temperature at -30 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

-

Reaction Monitoring: The reaction is stirred at -30 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting ketone.

-

Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -30 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound. The diastereomeric and enantiomeric excess should be determined by NMR and chiral GC analysis, respectively.

Stereochemical Analysis by Chiral Gas Chromatography

The separation of all four stereoisomers of 2-methylcyclohexan-1-ol can be achieved using gas chromatography with a chiral stationary phase, typically one based on a derivatized cyclodextrin.[7][8]

Protocol: Chiral GC Analysis

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A chiral capillary column, such as one with a permethylated beta-cyclodextrin stationary phase (e.g., CHIRALDEX B-PM, 30 m x 0.25 mm ID, 0.12 µm film thickness).

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the 2-methylcyclohexan-1-ol sample in a suitable solvent like dichloromethane or hexane.

-

GC Conditions:

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Injection Volume: 1 µL with a high split ratio (e.g., 100:1).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and hold for 2 minutes. Then, ramp the temperature at a slow rate (e.g., 2 °C/min) to a final temperature of 150 °C. Hold at the final temperature for 5 minutes. (Note: This program is a representative starting point and must be optimized for the specific instrument and column).

-

-

Data Analysis: Identify the four peaks corresponding to the four stereoisomers based on their retention times (established using standards if available). The relative peak areas can be used to determine the diastereomeric ratio (cis/trans) and the enantiomeric excess (% ee) of the sample.

Mandatory Visualizations

Caption: Stereochemical relationships of 2-methylcyclohexan-1-ol isomers.

Caption: Workflow for the enantioselective synthesis of this compound.

Caption: Analytical workflow for determining stereochemical purity.

References

- 1. CIS-2-METHYLCYCLOHEXANOL(7443-70-1) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainly.com [brainly.com]

- 4. Solved HNMR of methylcyclohexanol 1) | Chegg.com [chegg.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

Synthesis of (1S,2S)-2-methylcyclohexan-1-ol from Cyclohexene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the stereoselective synthesis of (1S,2S)-2-methylcyclohexan-1-ol, a valuable chiral building block in pharmaceutical and organic synthesis, commencing from the readily available starting material, cyclohexene oxide. The core of this synthesis lies in the enantioselective ring-opening of the meso-epoxide with a methyl nucleophile, a transformation that necessitates the use of a chiral catalyst to control the stereochemical outcome. This document outlines the prevailing synthetic strategies, provides a detailed experimental protocol for a recommended method, presents quantitative data from relevant studies, and includes visualizations of the reaction pathway and experimental workflow to facilitate a comprehensive understanding of the process.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical research. This compound is a chiral alcohol that serves as a versatile intermediate in the synthesis of complex molecules with specific biological activities. Its stereoisomeric purity is crucial for its application, as different stereoisomers can exhibit vastly different pharmacological profiles. The synthesis from cyclohexene oxide, a meso compound, presents an elegant approach to introduce the desired chirality through an asymmetric ring-opening reaction. This guide focuses on the methodologies to achieve this transformation with high fidelity.

Synthetic Strategies

The primary strategy for the synthesis of this compound from cyclohexene oxide involves the nucleophilic addition of a methyl group to one of the enantiotopic carbon atoms of the epoxide ring. This reaction is an S(_N)2-type process, which results in the inversion of configuration at the attacked carbon, leading to a trans relationship between the newly introduced methyl group and the hydroxyl group. To achieve the desired (1S,2S) stereochemistry, a chiral catalyst is employed to selectively activate one of the two enantiotopic C-O bonds of the epoxide towards nucleophilic attack.

Several catalytic systems have been explored for the asymmetric ring-opening of meso-epoxides. Among the most promising for the introduction of an alkyl group are those based on chiral ligands complexed with metals such as copper or those utilizing chiral auxiliaries with organolithium reagents.

Chiral Copper-Catalyzed Methylation

Copper complexes with chiral ligands have emerged as effective catalysts for the enantioselective conjugate addition of organometallic reagents to various substrates. In the context of epoxide opening, a chiral copper catalyst can coordinate to the epoxide, rendering one of the electrophilic carbons more susceptible to attack by a methyl nucleophile, such as a Grignard reagent (MeMgBr) or an organolithium reagent (MeLi). The chiral environment provided by the ligand dictates which enantiotopic face of the epoxide is preferentially attacked, thus controlling the stereochemical outcome.

Chiral Ligand-Mediated Organolithium Addition

Another effective approach involves the use of chiral, non-racemic ligands to moderate the reactivity and selectivity of organolithium reagents. In this methodology, a chiral ligand, often a diamine or an amino alcohol, complexes with the organolithium species, forming a chiral aggregate. This chiral complex then delivers the methyl nucleophile to the cyclohexene oxide in a stereocontrolled manner.

Recommended Synthetic Protocol: Chiral Schiff Base-Mediated Methyl Lithium Addition

This section provides a detailed experimental protocol for the synthesis of this compound based on the principles of chiral ligand-mediated nucleophilic opening of cyclohexene oxide. This method is adapted from procedures reported for similar asymmetric ring-opening reactions.[1]

Materials and Reagents

-

Cyclohexene oxide

-

Methyllithium (solution in diethyl ether)

-

Chiral Schiff base ligand (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Experimental Procedure

Step 1: Preparation of the Chiral Catalyst Complex

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.05 mmol) in anhydrous toluene (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyllithium solution (1.6 M in diethyl ether, 0.05 mmol) dropwise to the ligand solution with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the chiral lithium-ligand complex.

Step 2: Asymmetric Ring-Opening Reaction

-

To the solution of the chiral catalyst complex, add cyclohexene oxide (1.0 mmol) via syringe at 0 °C.

-

Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 24-48 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

Step 3: Work-up and Purification

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

The following table summarizes representative quantitative data for the asymmetric ring-opening of cyclohexene oxide with different nucleophiles using various chiral catalytic systems. While specific data for the methylation to this compound is limited in the literature, the presented data for analogous reactions provide an indication of the expected yields and enantioselectivities.

| Nucleophile | Chiral Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| PhLi | Chiral Schiff Base/Li | 40-70 | up to 67 | [1] |

| Me₂CuLi | Chiral Phosphoramidite/Cu | 75-90 | up to 95 | Conceptual |

| MeMgBr | Chiral Diamine/Cu | 60-85 | up to 90 | Conceptual |

Note: The data for methyl nucleophiles are conceptual and represent expected outcomes based on similar reported reactions. Further experimental validation is required.

Visualizations

Reaction Pathway

The following diagram illustrates the stereoselective synthesis of this compound from cyclohexene oxide.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound from cyclohexene oxide is a prime example of asymmetric catalysis in action. The enantioselective ring-opening of the meso-epoxide, mediated by a chiral catalyst, provides a direct and efficient route to this valuable chiral alcohol. While various catalytic systems show promise, the use of chiral Schiff base ligands with organolithium reagents offers a robust and adaptable methodology. Further optimization of reaction conditions and catalyst design will undoubtedly lead to even higher yields and enantioselectivities, expanding the utility of this synthetic strategy in the development of new pharmaceuticals and fine chemicals. This guide provides a solid foundation for researchers to undertake and further explore this important transformation.

References

Enantioselective Synthesis of (1S,2S)-2-Methylcyclohexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. The biological activity of a compound is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. This guide provides an in-depth technical overview of the primary methodologies for the enantioselective synthesis of (1S,2S)-2-methylcyclohexan-1-ol, a chiral building block of interest in organic synthesis.

This document details two principal and effective strategies for obtaining the desired (1S,2S) stereoisomer: asymmetric hydrogenation of the prochiral ketone, 2-methylcyclohexanone, and enzymatic kinetic resolution of racemic 2-methylcyclohexan-1-ol. For each method, a comprehensive experimental protocol is provided, alongside quantitative data to allow for a comparative assessment of their efficacy.

Core Synthetic Strategies: A Comparative Overview

The selection of a synthetic route for a specific enantiomer depends on various factors, including the availability of starting materials, the desired level of enantiopurity, scalability, and cost-effectiveness. The two methods presented here, asymmetric hydrogenation and enzymatic kinetic resolution, offer distinct advantages and are widely employed in the field of asymmetric synthesis.

Asymmetric hydrogenation involves the direct conversion of a prochiral ketone to a chiral alcohol using a chiral catalyst. This method is highly atom-economical and can provide high enantiomeric excess (ee) and diastereomeric excess (de) in a single step. Catalysts based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are commonly used. The Noyori-type catalysts, in particular, have demonstrated exceptional performance in the asymmetric hydrogenation of ketones.

Enzymatic kinetic resolution , on the other hand, relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme. In the case of racemic 2-methylcyclohexan-1-ol, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. This method can yield products with very high enantiomeric purity, although the theoretical maximum yield for the desired enantiomer is 50%.

The following table summarizes the key quantitative data associated with these two approaches, based on representative literature for similar substrates.

| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| Asymmetric Hydrogenation | Ru(II)-TsDPEN | 2-Methylcyclohexanone | This compound | >95 | >98 | >95:5 (cis:trans) |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | Racemic 2-Methylcyclohexanol | This compound | <50 | >99 | N/A |

Experimental Protocols

Asymmetric Hydrogenation of 2-Methylcyclohexanone

This protocol is a representative procedure adapted from established methods for the asymmetric hydrogenation of cyclic ketones using a Noyori-type ruthenium catalyst.

Materials:

-

2-Methylcyclohexanone (1.0 eq)

-

[RuCl2(p-cymene)]2 (0.005 eq)

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq)

-

2-Propanol (solvent)

-

Potassium hydroxide (KOH) (0.1 eq)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 and (S,S)-TsDPEN.

-

Add degassed 2-propanol to the flask and stir the mixture at room temperature for 20-30 minutes to form the catalyst complex.

-

In a separate flask, dissolve 2-methylcyclohexanone and potassium hydroxide in degassed 2-propanol.

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC or GC analysis.

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methylcyclohexan-1-ol

This protocol is a representative procedure for the enzymatic kinetic resolution of a racemic secondary alcohol using a lipase.

Materials:

-

Racemic 2-methylcyclohexan-1-ol (1.0 eq)

-

Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate, 1.5 eq)

-

Organic solvent (e.g., toluene or hexane)

-

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

-

To a dried flask, add racemic 2-methylcyclohexan-1-ol and the organic solvent.

-

Add the immobilized lipase and the acyl donor to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

-

Monitor the reaction progress by GC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Separate the unreacted this compound from the acylated (1R,2R)-2-methylcyclohexyl acetate by column chromatography on silica gel.

-

Determine the enantiomeric excess of the recovered alcohol by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Workflow for Asymmetric Hydrogenation.

Caption: Workflow for Enzymatic Kinetic Resolution.

Caption: Decision Tree for Synthetic Route Selection.

(1S,2S)-2-methylcyclohexan-1-ol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-methylcyclohexan-1-ol is a chiral organic compound belonging to the family of substituted cyclohexanols. Its stereochemistry plays a crucial role in its chemical and biological properties. This technical guide provides a comprehensive overview of its chemical identifiers, a detailed experimental protocol for its synthesis, and a discussion of its potential involvement in biological signaling pathways, drawing parallels with structurally similar and well-studied compounds.

Chemical Identifiers and Properties

A clear identification of this compound is fundamental for any research or development endeavor. The following table summarizes its key chemical identifiers and properties.

| Identifier/Property | Value |

| CAS Number | 19043-02-8, 15963-37-8[1] |

| IUPAC Name | trans-(1S,2S)-2-methylcyclohexan-1-ol[1] |

| Molecular Formula | C₇H₁₄O[1] |

| Molecular Weight | 114.19 g/mol [1] |

| Canonical SMILES | C[C@H]1CCCC[C@@H]1O[1] |

| InChI | InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1[1] |

| InChIKey | NDVWOBYBJYUSMF-BQBZGAKWSA-N[1] |

| Synonyms | (1S,2S)-2-methylcyclohexanol, trans-2-methylcyclohexanol |

Experimental Protocol: Synthesis of 2-Methylcyclohexanol

The synthesis of 2-methylcyclohexanol is commonly achieved through the reduction of 2-methylcyclohexanone. The following protocol is a representative method that can be adapted for the stereoselective synthesis of the (1S,2S) isomer, potentially through the use of a chiral reducing agent or a chiral catalyst, although the provided method will produce a mixture of stereoisomers.

Objective: To synthesize 2-methylcyclohexanol by the reduction of 2-methylcyclohexanone using sodium borohydride.

Materials:

-

2-methylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

3 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Procedure:

-

In a suitable reaction vessel, dissolve 2-methylcyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic and will be accompanied by bubbling.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period, followed by stirring at room temperature to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding 3 M sodium hydroxide solution to decompose the borate esters.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane multiple times.

-

Combine the organic extracts and wash them with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-methylcyclohexanol product.

-

The product can be further purified by distillation or column chromatography. The ratio of cis and trans isomers can be determined using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Biological Signaling Pathway Involvement

Direct experimental evidence specifically elucidating the signaling pathways modulated by this compound is limited in the current scientific literature. However, due to its structural similarity to menthol (2-isopropyl-5-methylcyclohexan-1-ol), a well-studied cyclic monoterpene alcohol, it is plausible that this compound may interact with similar biological targets. Menthol is known to exert its physiological effects, such as the sensation of cooling and analgesia, through the modulation of specific ion channels.

A primary target of menthol is the Transient Receptor Potential Melastatin 8 (TRPM8) channel , a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents.[2][3] Activation of TRPM8 by agonists like menthol leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the subsequent signaling to the central nervous system.

Another potential target, also modulated by menthol, is the GABA-A receptor .[2] Menthol can act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[2] This potentiation of GABAergic signaling contributes to the anesthetic and sedative properties of menthol.

Given these precedents, it is hypothesized that this compound could potentially interact with and modulate the activity of TRPM8 channels and/or GABA-A receptors. The specific stereochemistry of the molecule would likely influence its binding affinity and efficacy at these targets.

Logical Workflow for Investigating Potential Biological Activity

References

An In-Depth Technical Guide to (1S,2S)-2-Methylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-methylcyclohexan-1-ol is a chiral secondary alcohol belonging to the family of substituted cyclohexanols. Its specific stereochemistry, with the methyl and hydroxyl groups in a trans-diaxial or trans-diequatorial conformation on a cyclohexane ring, imparts distinct physical, chemical, and potentially biological properties. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, physicochemical properties, and known biological interactions. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | General technical knowledge |

| Boiling Point | 167.2-167.6 °C (for trans isomer) | [2] |

| Melting Point | -21 °C (for trans isomer) | [2] |

| Density | 0.924 g/mL at 25 °C (for trans isomer) | [2] |

| Refractive Index | n20/D 1.461 (for trans isomer) | [2] |

| InChI Key | NDVWOBYBJYUSMF-RNFRBKRXSA-N | [2] |

Synthesis of this compound

The stereoselective synthesis of this compound is a key challenge for its study and application. The primary route to 2-methylcyclohexanol isomers is the reduction of 2-methylcyclohexanone. However, achieving high diastereoselectivity and enantioselectivity for the (1S,2S) isomer requires specific synthetic strategies.

Key Synthetic Approaches

Several methods have been explored for the synthesis of 2-methylcyclohexanol stereoisomers:

-

Reduction of 2-Methylcyclohexanone: This is the most direct approach. The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome. The use of bulky reducing agents tends to favor the formation of the thermodynamically more stable trans isomer. For enantioselective reductions, chiral catalysts or biocatalysts are necessary.

-

Hydroboration-Oxidation of 1-Methylcyclohexene: This method typically yields the trans-2-methylcyclohexanol. The use of chiral boranes can induce enantioselectivity.

-

Epoxide Ring-Opening: The ring-opening of 1,2-epoxy-1-methylcyclohexane with a hydride reagent can also produce trans-2-methylcyclohexanol.

Experimental Protocol: Asymmetric Reduction of 2-Methylcyclohexanone (Illustrative)

Reaction: Asymmetric reduction of 2-methylcyclohexanone.

Reagents and Materials:

-

2-methylcyclohexanone

-

Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP)

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., isopropanol)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

-

Add 2-methylcyclohexanone to the solution.

-

If using hydrogen gas, purge the vessel with H₂ and maintain a positive pressure. If using a hydrogen donor, add it to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., room temperature or elevated temperature) and monitor its progress by a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the this compound.

-

Determine the yield and enantiomeric excess of the product using chiral gas chromatography or chiral high-performance liquid chromatography.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 85% |

| Enantiomeric Excess (ee) | >95% |

Biological Activity and Potential Applications

The biological activity of specific stereoisomers can differ significantly from their racemic mixtures or other stereoisomers.[3][4][5] While the biological profile of this compound is not extensively documented, some insights can be drawn from related compounds and general principles.

Known Biological Interactions of Related Compounds

-

trans-2-Methylcyclohexanol: The trans isomer has been used in a fragment-based crystallographic screening against HIV protease.[2][5] This suggests that the cyclohexanol scaffold may have the potential to interact with biological macromolecules.

-

Metabolism: Studies in rabbits have shown that isomeric methylcyclohexanols are metabolized and excreted mainly as their glucuronide conjugates. Specifically, racemic cis- and trans-2-methylcyclohexanol are both excreted as conjugated trans-2-methylcyclohexanol.

Potential for Drug Development

The chiral nature of this compound makes it an interesting scaffold for the design of new therapeutic agents. Its structural similarity to menthol, a compound with known analgesic, cooling, and other sensory properties, suggests potential applications in areas such as topical pain relief or as a sensory agent in pharmaceutical formulations.[6] However, dedicated biological screening is required to elucidate its specific pharmacological profile.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, based on the principle of stereospecificity in drug-receptor interactions, a logical workflow for its investigation can be proposed.

Caption: Proposed workflow for the investigation of this compound's biological activity.

Conclusion

This compound is a chiral molecule with potential for further investigation in the fields of organic synthesis and medicinal chemistry. While detailed information on its stereospecific synthesis and biological activity is currently limited in publicly accessible literature, the general principles of asymmetric synthesis and the biological activities of related cyclohexanol derivatives provide a strong foundation for future research. This technical guide summarizes the available knowledge and outlines a logical path forward for elucidating the full potential of this specific stereoisomer. Further research into efficient and scalable enantioselective synthetic routes is crucial to enable comprehensive biological evaluation and unlock its potential applications in drug development and other scientific disciplines.

References

Biological Activity of (1S,2S)-2-methylcyclohexan-1-ol Derivatives: A Technical Guide

Disclaimer: As of late 2025, the publicly available scientific literature lacks specific, in-depth studies detailing the biological activities of derivatives of the chiral monoterpenoid, (1S,2S)-2-methylcyclohexan-1-ol. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the synthesis and biological evaluation of these compounds. The data presented in the tables are illustrative and based on findings for structurally related molecules. The experimental protocols provided are established, standard methods widely used in the field for these types of investigations.

Introduction

This compound is a chiral cyclic alcohol belonging to the monoterpenoid class of natural products. Its structural similarity to compounds like menthol suggests that its derivatives could possess a range of interesting biological activities. The exploration of derivatives, such as esters and ethers, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability. This guide outlines the potential biological activities of this compound derivatives and provides detailed methodologies for their synthesis and evaluation.

Potential Biological Activities

Based on the known biological activities of structurally similar compounds, derivatives of this compound are hypothesized to exhibit cytotoxic and antimicrobial properties.

Cytotoxic Activity

Numerous terpenoid and cyclohexanol derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary widely, from inducing apoptosis and cell cycle arrest to inhibiting key enzymes involved in cancer cell proliferation. The introduction of different functional groups through derivatization can significantly influence this activity.

Antimicrobial Activity

Essential oils rich in monoterpenoid alcohols are well-known for their antimicrobial properties. Derivatives of this compound could potentially exhibit broad-spectrum activity against various pathogenic bacteria and fungi. The lipophilicity of the molecule, which can be altered through derivatization, is a key factor in its ability to disrupt microbial cell membranes.

Data Presentation

The following tables present illustrative quantitative data for hypothetical derivatives of this compound to serve as a template for presenting experimental findings.

Table 1: Illustrative Cytotoxic Activity of this compound Derivatives

Note: The following data are hypothetical and for illustrative purposes only, due to the lack of specific published data for these compounds.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) ± SD |

| Parent Compound | This compound | MCF-7 (Breast) | > 100 |

| A549 (Lung) | > 100 | ||

| HCT116 (Colon) | > 100 | ||

| Derivative A | Acetate Ester | MCF-7 (Breast) | 45.2 ± 3.1 |

| A549 (Lung) | 62.8 ± 4.5 | ||

| HCT116 (Colon) | 51.7 ± 2.9 | ||

| Derivative B | Benzoate Ester | MCF-7 (Breast) | 15.6 ± 1.2 |

| A549 (Lung) | 22.4 ± 1.8 | ||

| HCT116 (Colon) | 18.9 ± 1.5 | ||

| Derivative C | Methyl Ether | MCF-7 (Breast) | 89.3 ± 6.7 |

| A549 (Lung) | > 100 | ||

| HCT116 (Colon) | 95.1 ± 7.3 |

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

Note: The following data are hypothetical and for illustrative purposes only, due to the lack of specific published data for these compounds.

| Compound ID | Derivative Type | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Parent Compound | This compound | 256 | 512 | 512 |

| Derivative A | Acetate Ester | 128 | 256 | 256 |

| Derivative B | Benzoate Ester | 64 | 128 | 128 |

| Derivative C | Methyl Ether | 256 | 512 | >512 |

Experimental Protocols

General Synthesis of this compound Derivatives

Esterification:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the corresponding acyl chloride (1.2 eq) and triethylamine (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Etherification (Williamson Ether Synthesis):

-

To a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF), add this compound (1.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the corresponding alkyl halide (1.2 eq) and a catalytic amount of tetrabutylammonium iodide.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

-

Preparation of Inoculum: Grow microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for yeast).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Workflows and Pathways

Caption: Experimental workflow for synthesis and biological evaluation.

Caption: Hypothetical apoptosis signaling pathway.

The Discovery and Isolation of (1S,2S)-2-methylcyclohexan-1-ol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stereoisomers of 2-methylcyclohexanol, particularly (1S,2S)-2-methylcyclohexan-1-ol, are valuable chiral building blocks in organic synthesis. Their specific stereochemistry is crucial in the development of pharmaceuticals and other bioactive molecules where enantiomeric purity dictates biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data, detailed experimental protocols, and logical workflows.

Physicochemical Properties

The separation and characterization of 2-methylcyclohexanol stereoisomers rely on their distinct physical properties. While experimental data for the pure (1S,2S) enantiomer is not extensively documented in single sources, a compilation of computed and reported data for the general mixture and specific isomers is presented below.

| Property | This compound (Computed)[1][2] | 2-methylcyclohexan-1-ol (Isomer Mixture)[3] |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O |

| Molar Mass | 114.19 g/mol | 114.185 g/mol |

| Density | - | 0.92 g/mL at 20°C |

| Boiling Point | - | 171-173°C |

| Melting Point | - | -49.9°C |

| Flash Point | - | 68°C |

| Refractive Index | - | n20/D 1.46 |

| Water Solubility | - | Slightly soluble |

| Appearance | - | Colorless viscous liquid |

Stereoselective Synthesis and Isolation Strategies

The "discovery" of individual stereoisomers like this compound is intrinsically linked to the development of methods for their stereoselective synthesis or resolution from racemic mixtures. There are two primary pathways to obtaining the enantiomerically pure compound:

-

Asymmetric Synthesis: This approach involves the creation of the desired stereoisomer from an achiral or prochiral starting material using a chiral catalyst or auxiliary.

-

Chiral Resolution: This method involves the separation of a racemic mixture of 2-methylcyclohexanol into its constituent enantiomers.

A generalized workflow for obtaining the pure (1S,2S) stereoisomer is presented below.

Caption: Generalized workflow for the synthesis and isolation of this compound.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 2-methylcyclohexanol

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers. It relies on the differential rate of reaction of a chiral enzyme with the two enantiomers in a racemic mixture. For a racemic alcohol, this often involves an acylation reaction.

Principle: A lipase enzyme selectively acylates one enantiomer (e.g., the (1R,2R)-enantiomer) at a much faster rate than the other, leaving the unreacted alcohol enriched in the other enantiomer (e.g., this compound). The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods.

Caption: Signaling pathway for enzymatic kinetic resolution of 2-methylcyclohexanol.

Materials:

-

Racemic 2-methylcyclohexanol

-

Immobilized lipase (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene or hexane)

-

Buffer solution (if required for pH control)

-

Magnetic stirrer and heating plate

-

Reaction vessel

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve racemic 2-methylcyclohexanol in the anhydrous organic solvent.

-

Addition of Reagents: Add the immobilized lipase and the acyl donor to the solution. The molar ratio of the acyl donor to the alcohol is typically around 0.5 to ensure that only one enantiomer is predominantly acylated.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

-

Work-up: Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by silica gel column chromatography. The less polar ester will typically elute first, followed by the more polar unreacted alcohol.

-

Characterization: Analyze the fractions containing the purified this compound by chiral GC or HPLC to determine the enantiomeric excess. Further characterization can be performed using NMR spectroscopy and polarimetry to determine the optical rotation.

Purification by Fractional Distillation and Chromatographic Separation

For mixtures of diastereomers or for the removal of impurities with different boiling points, fractional distillation can be an effective initial purification step. Subsequent chromatographic techniques are then employed for fine purification and separation of stereoisomers.

Procedure for Distillation (adapted from the dehydration of 2-methylcyclohexanol)[4][5]:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

-

Distillation: Heat the crude mixture in the round-bottom flask. Collect the fraction that distills at the boiling point of 2-methylcyclohexanol (171-173°C), adjusting for pressure.

-

Washing: The collected distillate can be washed with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with water and then brine.

-

Drying: Dry the organic layer with an appropriate drying agent like anhydrous magnesium sulfate.

-

Filtration: Filter the mixture to remove the drying agent.

Procedure for Chromatographic Separation:

-

Gas Chromatography (GC): For analytical separation and determination of isomeric ratios, a GC equipped with a chiral column is used. The sample is injected into the GC, and the different isomers will have different retention times, allowing for their quantification.

-

High-Performance Liquid Chromatography (HPLC): For both analytical and preparative scale separation, HPLC with a chiral stationary phase is a powerful technique. A solution of the isomeric mixture is passed through the column, and the separated isomers are detected and can be collected.

Conclusion

The discovery and isolation of this compound are not chronicled in a single seminal publication but are rather the result of the evolution of stereoselective synthesis and chiral separation techniques. For researchers and professionals in drug development, obtaining this and other chiral building blocks in high enantiomeric purity is paramount. The methodologies outlined in this guide, particularly enzymatic kinetic resolution followed by chromatographic purification, represent robust and commonly employed strategies to achieve this goal. Careful selection of enzymes, reaction conditions, and chromatographic methods are key to the successful isolation of the desired stereoisomer.

References

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (1S,2S)-2-methylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the chiral secondary alcohol, (1S,2S)-2-methylcyclohexan-1-ol. While a definitive, publicly available crystal structure for this specific stereoisomer has not been reported in crystallographic databases to date, this document outlines the essential experimental protocols and analytical workflows required to determine its three-dimensional atomic arrangement. Understanding the precise crystal packing, intermolecular interactions, and conformational preferences of this and similar molecules is paramount in fields ranging from asymmetric synthesis to drug design, where stereochemistry dictates biological activity.

The Significance of Crystal Structure in Drug Development

The solid-state structure of a molecule, as revealed by single-crystal X-ray diffraction, provides invaluable insights into its physicochemical properties. For pharmaceutical compounds, this includes solubility, stability, and bioavailability. Furthermore, the detailed three-dimensional structure can elucidate potential binding modes to biological targets and inform the design of new, more effective therapeutic agents. In the context of this compound, a chiral building block, its crystal structure would offer a foundational understanding of its stereospecific interactions.

Hypothetical Crystallographic Data

Should the crystal structure of this compound be determined, the resulting data would be summarized in a format similar to the table below. This allows for a clear and concise presentation of the key structural parameters.

| Parameter | Value |

| Chemical Formula | C₇H₁₄O |

| Formula Weight | 114.19 g/mol |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | e.g., 8.5 Å |

| b | e.g., 10.2 Å |

| c | e.g., 12.1 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | e.g., 1050 ų |

| Z (molecules per unit cell) | e.g., 4 |

| Calculated Density | e.g., 1.08 g/cm³ |

| Data Collection | |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature | e.g., 100 K |

| Refinement | |

| Final R-factor (R₁) | e.g., < 0.05 |

| Goodness-of-Fit (GOF) | e.g., ~1.0 |

*These values are indicators of the quality of the refined crystal structure model.

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule's crystal structure is a multi-step process that begins with the synthesis and purification of the compound and culminates in the refinement of its atomic coordinates.

Synthesis, Purification, and Characterization

The initial step is to obtain a highly pure sample of this compound. The synthesis can be achieved through stereoselective reduction of 2-methylcyclohexanone or other established chiral synthesis routes. Following synthesis, the compound must be purified to remove any unreacted starting materials, byproducts, or solvent residues. Common purification techniques for a volatile alcohol like this include:

-

Distillation: To separate liquids with different boiling points.

-

Column Chromatography: To separate compounds based on their differential adsorption to a stationary phase.

The purity of the sample should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization will likely require low-temperature methods. Several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility and promotes crystallization.

-

Vapor Diffusion: A drop of the compound's solution is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor from the anti-solvent diffuses into the drop, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled, decreasing its solubility and leading to crystal growth. Given the low melting point of 2-methylcyclohexanol isomers, in-situ crystallization on the diffractometer at low temperatures might be a viable approach.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage. The data collection process involves:

-

Mounting the Crystal: The crystal is carefully selected and mounted on a loop or a glass fiber.

-

Preliminary Screening: The crystal is exposed to the X-ray beam to assess its diffraction quality.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Data Integration and Scaling: The intensities of the thousands of measured reflections are integrated, corrected for experimental factors, and scaled.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Hydrogen Atom Placement: Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sensibility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of a small molecule like this compound.

Caption: Experimental workflow for small molecule crystal structure analysis.

This guide provides a foundational understanding of the processes involved in determining the crystal structure of this compound. The successful application of these methodologies will yield critical data for researchers and professionals in the chemical and pharmaceutical sciences, ultimately contributing to the advancement of stereoselective synthesis and rational drug design.

Methodological & Application

Application Notes and Protocols: (1S,2S)-2-Methylcyclohexan-1-ol in the Preparation of Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes propose the use of (1S,2S)-2-methylcyclohexan-1-ol as a novel chiral backbone for the synthesis of phosphoramidite ligands. While direct literature precedence for this specific starting material is limited, the protocols provided are based on well-established synthetic routes for analogous chiral alcohols, such as menthol. The proposed ligand, (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite, is presented as a potential candidate for asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation reactions.

Introduction

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. The stereochemical outcome of many catalytic reactions is dictated by the three-dimensional structure of the metal-ligand complex. Consequently, the design and synthesis of novel chiral ligands from readily available and structurally diverse chiral starting materials is an area of continuous research.

This compound, a commercially available chiral secondary alcohol, presents an attractive scaffold for the development of new chiral ligands. Its rigid cyclohexane backbone can provide a well-defined chiral environment around a metal center. This document outlines a proposed synthetic route to a novel phosphoramidite ligand derived from this compound and its potential application in asymmetric hydrogenation.

Proposed Chiral Ligand Synthesis

The proposed synthesis of (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite follows a standard two-step procedure for the preparation of phosphoramidite ligands from chiral alcohols.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of a novel phosphoramidite ligand.

Experimental Protocol: Synthesis of (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite

Materials:

-

This compound

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N), freshly distilled

-

(R,R)-Bis(1-phenylethyl)amine

-

Anhydrous toluene

-

Anhydrous hexanes

-

Celite®

-

Standard Schlenk line and glassware

-

Nitrogen or Argon atmosphere

Procedure:

Step 1: Synthesis of (1S,2S)-2-Methylcyclohexyl phosphorodichloridite

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1 equivalent) and anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add freshly distilled triethylamine (1.1 equivalents) to the solution.

-

Slowly add phosphorus trichloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

The formation of triethylammonium hydrochloride will be observed as a white precipitate.

-

Filter the mixture under an inert atmosphere through a pad of Celite® to remove the salt.

-

Wash the filter cake with anhydrous toluene.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude (1S,2S)-2-methylcyclohexyl phosphorodichloridite as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.

Step 2: Synthesis of (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (R,R)-bis(1-phenylethyl)amine (1 equivalent) and freshly distilled triethylamine (2.2 equivalents) in anhydrous toluene.

-

Cool the solution to 0 °C.

-

Add the crude (1S,2S)-2-methylcyclohexyl phosphorodichloridite from Step 1, dissolved in a small amount of anhydrous toluene, dropwise to the amine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture through Celite® under an inert atmosphere to remove the triethylammonium hydrochloride precipitate.

-

Wash the filter cake with anhydrous toluene.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (deactivated with triethylamine) using a mixture of hexanes and ethyl acetate as the eluent.

-

The final product, (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite, should be obtained as a white solid or a viscous oil.

Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation of Dimethyl Itaconate

The proposed phosphoramidite ligand can be evaluated in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a benchmark reaction for testing the efficacy of new chiral ligands.

Diagram of the Experimental Workflow:

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite (Proposed Ligand)

-

Dimethyl itaconate

-

Anhydrous and degassed dichloromethane (DCM)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the proposed phosphoramidite ligand (2.2 mol%) in anhydrous and degassed DCM in a Schlenk flask.

-

Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the chiral catalyst complex.

-

In a separate flask, dissolve dimethyl itaconate (100 equivalents) in anhydrous and degassed DCM.

-

Transfer the substrate solution to the autoclave.

-

Add the catalyst solution to the autoclave via a syringe.

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

The conversion can be determined by ¹H NMR or GC analysis of the crude product.

-

The enantiomeric excess (ee) of the product, dimethyl (S)-2-methylsuccinate, can be determined by chiral GC or HPLC analysis.

Data Presentation

The performance of the proposed ligand can be compared with established monodentate phosphoramidite ligands in the rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate. The following table presents hypothetical data based on typical results obtained with similar ligands.

| Ligand | Substrate | Conversion (%) | ee (%) | Ref. |

| Proposed Ligand * | Dimethyl itaconate | >99 | 95 (S) | Proposed |

| (S)-MonoPhos | Dimethyl itaconate | >99 | 98 (S) | [1][2] |

| (R,R)-PipPhos | Dimethyl itaconate | >99 | 96 (S) | [3] |

*Hypothetical data for the proposed (1S,2S)-2-Methylcyclohexyl N,N-bis((R)-1-phenylethyl)phosphoramidite ligand.

Conclusion

The proposed application of this compound as a precursor for a novel chiral phosphoramidite ligand offers a promising avenue for the development of new catalysts for asymmetric synthesis. The straightforward synthetic protocol, based on established methodologies, should allow for the facile preparation of this ligand. Its evaluation in benchmark reactions, such as the asymmetric hydrogenation of prochiral olefins, will be crucial in determining its efficacy and potential for broader applications in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. Further optimization of the ligand structure and reaction conditions may lead to even higher levels of enantioselectivity.

References

Application Note and Protocol for the Synthesis of (1S,2S)-2-methylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (1S,2S)-2-methylcyclohexan-1-ol, a chiral alcohol of interest in synthetic organic chemistry and as a building block in drug development. The synthesis involves the diastereoselective reduction of the corresponding ketone, (S)-2-methylcyclohexanone, using sodium borohydride. This method favors the formation of the trans diastereomer, which is the desired (1S,2S) enantiomer. The protocol includes reaction setup, work-up, purification by column chromatography, and characterization of the final product.

Introduction

Chiral alcohols are crucial intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The stereochemistry of these intermediates often dictates the biological activity of the final compound. This compound is a specific stereoisomer that can serve as a valuable chiral auxiliary or a precursor in various synthetic routes. The protocol described herein employs a straightforward and cost-effective reduction of (S)-2-methylcyclohexanone, which provides a mixture of diastereomers enriched in the desired trans product. Subsequent purification allows for the isolation of the target compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (S)-2-Methylcyclohexanone | ≥98% enantiomeric excess | Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |

| Sodium hydroxide (NaOH) | Pellets, ACS Reagent | VWR Chemicals |

| Sodium sulfate (Na₂SO₄) | Anhydrous, Granular | VWR Chemicals |

| Deionized Water | - | In-house |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Deuterated Chloroform (CDCl₃) | with 0.03% TMS | Cambridge Isotope Labs |